Product packaging for 3-Chloro-6-(phenylsulfanyl)pyridazine(Cat. No.:CAS No. 64383-28-4)

3-Chloro-6-(phenylsulfanyl)pyridazine

Cat. No.: B1626566
CAS No.: 64383-28-4
M. Wt: 222.69 g/mol
InChI Key: YWAQJKFAFIKUCA-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridazine (B1198779) Derivatives in Organic Chemistry

Pyridazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention from the scientific community. jocpr.comnih.gov Their unique chemical architecture, characterized by a 1,2-diazine ring system, imparts a range of interesting electronic and steric properties, making them versatile building blocks in synthetic organic chemistry. organic-chemistry.org The presence of the two nitrogen atoms influences the ring's reactivity, often making it susceptible to various chemical transformations and enabling the construction of more complex molecular frameworks. wuxiapptec.com The inherent biological activity of many pyridazine-based structures further fuels the drive for the synthesis and study of new derivatives. jocpr.comnih.gov

Academic Relevance of Halogenated and Organosulfur-Substituted Pyridazines

Within the vast family of pyridazine derivatives, those bearing halogen and organosulfur substituents are of particular academic and industrial interest. Halogenated pyridazines, such as 3,6-dichloropyridazine (B152260), serve as crucial intermediates in the synthesis of a wide array of more complex molecules. jofamericanscience.orglibretexts.org The chlorine atoms in these compounds are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. jofamericanscience.orglibretexts.orgrsc.org

The incorporation of sulfur-containing moieties, such as a phenylsulfanyl group, can significantly modulate the physicochemical and biological properties of the parent pyridazine ring. Organosulfur compounds are known to participate in various biological processes, and their inclusion in heterocyclic structures can lead to compounds with interesting pharmacological profiles. The reactivity of pyridazines with sulfur nucleophiles has been a subject of study, highlighting the feasibility of creating such thioether linkages. rsc.orgresearchgate.net

Current Research Landscape and Unexplored Avenues Pertaining to 3-Chloro-6-(phenylsulfanyl)pyridazine

While the broader classes of pyridazine derivatives have been extensively studied, the specific compound this compound remains a relatively underexplored entity in the scientific literature. Much of the existing research focuses on related structures, such as those with different substitution patterns or those where the pyridazine ring is part of a larger, fused heterocyclic system. nih.govmdpi.comnih.gov

The synthesis of this compound is logically approached through the nucleophilic aromatic substitution of 3,6-dichloropyridazine with thiophenol or its corresponding salt. This reaction pathway is a well-established method for forming aryl thioether bonds on electron-deficient heterocyclic rings. jofamericanscience.orglibretexts.org However, detailed experimental procedures and comprehensive characterization data for this specific transformation are not widely available.

The potential applications and unique properties of this compound are yet to be fully elucidated. Its structure, combining a reactive chloro substituent and a phenylsulfanyl group, suggests it could serve as a valuable intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry or materials science. Further research is needed to fully characterize this compound and explore its reactivity and potential utility. The chloro group offers a handle for further functionalization, while the phenylsulfanyl moiety may impart specific biological or material properties. The exploration of these aspects represents a clear and open avenue for future research endeavors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClN2S B1626566 3-Chloro-6-(phenylsulfanyl)pyridazine CAS No. 64383-28-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-phenylsulfanylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2S/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAQJKFAFIKUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542041
Record name 3-Chloro-6-(phenylsulfanyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64383-28-4
Record name 3-Chloro-6-(phenylsulfanyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Chloro 6 Phenylsulfanyl Pyridazine

Precursor Synthesis and Halogenated Pyridazine (B1198779) Intermediates

The foundational step in synthesizing the target compound is the preparation of dihalogenated pyridazines. These precursors serve as the electrophilic scaffold for the subsequent nucleophilic substitution reaction.

The most common precursor for 3-Chloro-6-(phenylsulfanyl)pyridazine is 3,6-dichloropyridazine (B152260). It is typically synthesized from maleic hydrazide (also known as pyridazine-3,6-diol), which is readily prepared by the condensation of maleic anhydride (B1165640) with hydrazine (B178648) hydrate (B1144303). google.com The conversion of the diol to the dichloride is an essential transformation, accomplished using various chlorinating agents.

Common methods for the synthesis of 3,6-dichloropyridazine include reacting pyridazine-3,6-diol with phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.comgoogle.com The reaction with phosphorus oxychloride, often performed in a suitable solvent or neat, provides the desired product in good yields. google.comchemicalbook.com An alternative approach involves the use of N-chlorosuccinimide (NCS) in the presence of hydrochloric acid and an alcohol solvent. google.com

Similarly, 3,6-dibromopyridazine (B94444) can be prepared from maleic hydrazide using a brominating agent like phosphorus(III) bromide (POBr₃). chemicalbook.com These dihalogenated pyridazines are important intermediates in organic synthesis, valued for their reactivity in subsequent functionalization steps. chemicalbook.comruifuchem.com

Table 1: Selected Synthetic Methods for 3,6-Dihalogenated Pyridazines

Direct C-H halogenation of the pyridazine ring via electrophilic aromatic substitution is challenging due to the electron-deficient nature of the diazine system, which deactivates the ring towards electrophilic attack. chemrxiv.org Therefore, achieving regioselectivity requires alternative strategies.

One established method for controlling the position of halogenation on nitrogen-containing heterocycles is through the activation of the ring, for instance, by forming the corresponding N-oxide. Halogenation of pyridine (B92270) N-oxides can proceed with high regioselectivity, typically at the 2- or 4-positions, under mild conditions using reagents like oxalyl chloride or phosphorus oxychloride. nih.govacs.org This principle can be extended to pyridazine systems to direct halogenation to specific, electronically activated carbons.

Another advanced approach involves the temporary transformation of the heterocyclic ring. For instance, the Zincke reaction can convert pyridines into reactive Zincke imine intermediates. chemrxiv.orgchemrxiv.org These intermediates, which are essentially activated alkenes, undergo highly regioselective halogenation at specific positions before the aromatic ring is reformed. chemrxiv.org While developed for pyridines, such ring-opening/ring-closing strategies represent a potential avenue for the controlled, regioselective halogenation of pyridazine scaffolds where direct methods are ineffective.

Introduction of the Phenylsulfanyl Moiety

With a suitable dihalogenated pyridazine in hand, the next critical step is the introduction of the phenylsulfanyl (C₆H₅S-) group. This is most commonly achieved via a nucleophilic aromatic substitution (SNAr) mechanism.

The SNAr reaction is a powerful method for functionalizing electron-poor aromatic and heteroaromatic rings. pressbooks.pub In the context of 3,6-dichloropyridazine, the two nitrogen atoms strongly withdraw electron density from the ring, making the chlorine-bearing carbons (C3 and C6) highly electrophilic and susceptible to attack by nucleophiles.

The reaction proceeds by the addition of a potent nucleophile, such as a thiolate anion, to one of the chlorinated carbon atoms. Thiolates, like sodium or lithium phenylthiolate (generated by deprotonating thiophenol with a suitable base), are excellent nucleophiles for this purpose. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.pubnih.gov The negative charge in this intermediate is delocalized onto the electron-withdrawing nitrogen atoms of the pyridazine ring, which stabilizes the complex and facilitates its formation. In the final step, the chloride ion is eliminated as a leaving group, restoring the aromaticity of the ring and yielding the substituted product, this compound. pressbooks.pub The reaction between 3,6-dichloropyridazine and a thiolate is generally efficient, providing a direct route to the monosubstituted product.

In the specific case of synthesizing this compound from 3,6-dichloropyridazine, the starting material is symmetrical. The C3 and C6 positions are chemically equivalent. Therefore, the initial nucleophilic attack by the phenylthiolate can occur at either position, leading to the same single monosubstituted product.

The key regiochemical consideration in this system is achieving mono-substitution rather than di-substitution. By carefully controlling the reaction stoichiometry (using approximately one equivalent of the nucleophile relative to the dihalopyridazine) and reaction conditions such as temperature and time, the formation of the disubstituted product, 3,6-bis(phenylsulfanyl)pyridazine, can be minimized. The introduction of the first electron-donating phenylsulfanyl group can slightly deactivate the ring towards a second substitution, aiding in the selective synthesis of the monosubstituted target compound. The electron-withdrawing character of the remaining chlorine atom and the ring nitrogens, however, means that di-substitution is still a significant potential side reaction if conditions are not optimized.

Alternative and Emerging Synthetic Pathways for Monosubstituted Halogeno(phenylsulfanyl)pyridazines

Beyond the classical SNAr approach, modern synthetic chemistry offers alternative pathways to construct C-S bonds on heterocyclic scaffolds.

Transition-metal-catalyzed cross-coupling reactions represent a significant alternative. The Buchwald-Hartwig amination, and its C-S coupling variants, could be employed to couple a halogenated pyridazine with thiophenol, or conversely, a pyridazine-thiol with a halogenated benzene, using a palladium or copper catalyst. Palladium-catalyzed reactions such as Suzuki and Sonogashira couplings have been successfully applied to 3,6-dichloropyridazine derivatives, demonstrating the viability of this scaffold in cross-coupling chemistry. researchgate.net This suggests that palladium-catalyzed C-S coupling is a highly plausible method for the synthesis of this compound, potentially offering milder conditions and broader functional group tolerance compared to traditional SNAr.

Emerging synthetic pathways also include novel cycloaddition reactions that build the pyridazine ring with the desired substitution pattern already in place. organic-chemistry.org For example, [4+2] cycloaddition reactions involving substituted 1,2-diaza-1,3-dienes and a suitable dienophile could theoretically construct a pyridazine ring pre-functionalized with chloro and phenylsulfanyl (or protected thiol) groups at the correct positions. researchgate.net Such methods offer a convergent approach, building molecular complexity rapidly, although they may require more complex starting materials.

Table of Mentioned Compounds

Cyclization Reactions for Pyridazine Ring Formation

The construction of the pyridazine ring is the foundational step in the synthesis of this compound. The most common and industrially scalable approach involves the cyclocondensation of a 1,4-dicarbonyl precursor with hydrazine or its derivatives. wikipedia.orgchemtube3d.comresearchgate.net For this specific target molecule, the synthesis typically begins with the formation of 3,6-dichloropyridazine, a versatile precursor that allows for subsequent selective functionalization.

The synthesis of 3,6-dichloropyridazine generally starts from maleic anhydride. Reaction of maleic anhydride with hydrazine hydrate leads to the formation of pyridazine-3,6-diol (commonly known as maleic hydrazide). google.com This intermediate is then subjected to a chlorination reaction to yield the desired 3,6-dichloropyridazine. nih.gov Common chlorinating agents include phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). google.comgoogle.com The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields. google.com For instance, reacting pyridazine-3,6-diol with POCl₃ in a solvent like chloroform (B151607) at moderate temperatures can produce 3,6-dichloropyridazine in good yields. google.com

Starting MaterialReagentSolventTemperatureYieldReferencePyridazine-3,6-diolPOCl₃Chloroform50 °C87.10%google.comPyridazine-3,6-diolPOCl₃Ethanol (B145695)0 °C71.67%google.comPyridazine-3,6-diolPCl₅None125 °CNot specifiedgoogle.comTable 1: Synthesis of 3,6-Dichloropyridazine from Pyridazine-3,6-diol.

Palladium-Catalyzed Cross-Coupling Strategies for Phenylsulfanyl Group Integration

With 3,6-dichloropyridazine in hand, the next critical step is the selective introduction of the phenylsulfanyl group. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-heteroatom bonds, and the synthesis of aryl thioethers from aryl halides and thiols is a well-established transformation. nih.gov This method offers high efficiency and functional group tolerance.

The reaction involves the coupling of 3,6-dichloropyridazine with thiophenol in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. The Buchwald-Hartwig amination, a palladium-catalyzed method for C-N bond formation, has paved the way for analogous C-S coupling reactions using similar catalytic systems. acsgcipr.orgorganic-chemistry.org By carefully controlling the stoichiometry of the reactants, it is possible to achieve monosubstitution, replacing just one of the chlorine atoms on the pyridazine ring to yield the desired this compound.

Aryl HalideThiolCatalyst System (Exemplary)BaseSolventReference3,6-DichloropyridazineThiophenolPd source (e.g., Pd(OAc)₂) + Ligand (e.g., dppf, Xantphos)NaO-t-Bu, K₂CO₃, or Cs₂CO₃Toluene (B28343), Dioxane, or DMFnih.govTable 2: General Conditions for Palladium-Catalyzed Thioetherification.

Metalation-Directed Functionalization for Precise Regiocontrol on Pyridazine

Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. znaturforsch.com This technique relies on a directing group to position a strong base to deprotonate a specific C-H bond, typically ortho to the directing group, creating a metalated intermediate that can be trapped with an electrophile. cmu.eduacs.org In pyridazine, the electron-deficient nature of the ring and the presence of the nitrogen atoms influence the acidity of the ring protons, making them susceptible to deprotonation by strong bases. researchgate.netbeilstein-journals.org

This methodology can provide an alternative route to substituted pyridazines with high regiocontrol. For instance, a pre-existing substituent on the pyridazine ring can direct the metalation to a specific position. The use of modern sterically hindered metal-amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), like TMPZnCl·LiCl, can achieve highly regioselective zincations under mild conditions. researchgate.net Lewis acids can also be employed to chelate the pyridazine nitrogens, altering the electronic properties of the ring and directing metalation to otherwise inaccessible positions. researchgate.netresearchgate.net While direct application to form this compound in one step via this method is complex, it is a valuable tool for creating highly functionalized pyridazine precursors or for introducing further substituents onto the target molecule with precise control. znaturforsch.comresearchgate.net

SubstrateMetalating AgentPosition FunctionalizedElectrophile (Example)ReferencePyridazineTMPZnCl·LiClC3I₂researchgate.netPyridazine with Lewis Acid (BF₃·OEt₂)TMPZnCl·LiClC3 (ortho)Aryl Iodides (via Negishi coupling)researchgate.net3-BromopyridineLDAC4ZnCl₂ then Aryl Halideznaturforsch.comTable 3: Examples of Directed Metalation for Pyridine/Pyridazine Functionalization.

Reactivity and Chemical Transformations of 3 Chloro 6 Phenylsulfanyl Pyridazine

Nucleophilic Substitution Reactions of the Pyridazine (B1198779) Chlorine Atom

The chlorine atom at the C-3 position of the electron-deficient pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functional groups, significantly expanding the chemical space accessible from this starting material.

The SNAr reactions on 3-Chloro-6-(phenylsulfanyl)pyridazine proceed via a well-established addition-elimination mechanism. A nucleophile attacks the electrophilic C-3 carbon, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The electron-deficient nature of the pyridazine ring helps to stabilize the negative charge of the intermediate, facilitating the reaction. wur.nlresearchgate.net

Nitrogen Nucleophiles: A broad range of nitrogen-based nucleophiles, including primary and secondary amines, anilines, and hydrazines, can effectively displace the C-3 chlorine. These reactions are typically conducted in a polar solvent, often with the addition of a base to neutralize the HCl generated. For instance, reactions with various amines can produce 3-amino-6-(phenylsulfanyl)pyridazine derivatives. The nucleophilicity of the amine plays a crucial role; more nucleophilic amines, such as primary and secondary alkylamines, often react more readily than less nucleophilic aromatic amines. mdpi.comchemguide.co.uknih.gov

Oxygen Nucleophiles: Alkoxides and phenoxides serve as effective oxygen nucleophiles to generate the corresponding ether derivatives. Reactions are generally carried out under basic conditions, for example, by treating the substrate with a sodium or potassium alkoxide in an alcoholic solvent or DMF. The product of such a reaction with phenol (B47542) would be 3-phenoxy-6-(phenylsulfanyl)pyridazine. nih.gov

Sulfur Nucleophiles: Given that sulfur compounds are generally potent nucleophiles, thiols and thiophenols react readily with this compound to form the corresponding thioethers. mdpi.com These reactions are often performed in the presence of a base like sodium hydride or potassium carbonate to generate the more nucleophilic thiolate anion. This allows for the synthesis of pyridazines bearing two different sulfur-based substituents.

The table below summarizes representative nucleophilic substitution reactions on chloropyridazine systems.

Nucleophile TypeExample NucleophileProduct TypeTypical Conditions
NitrogenPiperidine (B6355638)3-(Piperidin-1-yl)-6-(phenylsulfanyl)pyridazineHeat in polar solvent (e.g., EtOH, DMF)
OxygenSodium Methoxide (NaOMe)3-Methoxy-6-(phenylsulfanyl)pyridazineMeOH or THF, room temp. to reflux
SulfurThiophenol (PhSH)3,6-Bis(phenylsulfanyl)pyridazineBase (e.g., K₂CO₃), DMF, heat

From a frontier molecular orbital (FMO) perspective, the site of nucleophilic attack is governed by the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com For 3-chloropyridazines, the LUMO has a significant coefficient on the C-3 carbon, rendering it highly electrophilic. The phenylsulfanyl group at C-6 modulates this electrophilicity. While it can donate electron density into the ring, the two nitrogen atoms of the pyridazine core are strongly electron-withdrawing, maintaining a high degree of electrophilicity at the halogen-bearing carbon. This ensures that nucleophilic attack occurs regioselectively at the C-3 position, displacing the chlorine atom, rather than at other positions on the ring.

Metal-Catalyzed Cross-Coupling Reactions at Pyridazine Ring Positions

Metal-catalyzed cross-coupling reactions provide a powerful alternative to nucleophilic substitution for forming carbon-carbon and carbon-heteroatom bonds. The C-Cl bond at the C-3 position of this compound is an active site for such transformations.

The Suzuki-Miyaura cross-coupling is one of the most versatile methods for forming C-C bonds and is highly effective for the functionalization of halopyridazines. researchgate.netorganic-chemistry.org The reaction couples the chloro-pyridazine with an organoboron reagent, typically an aryl or heteroaryl boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition step of the palladium(0) catalyst to the C-Cl bond. nih.gov

Research on the closely related 3-bromo-6-(thiophen-2-yl)pyridazine demonstrates that a variety of aryl- and heteroarylboronic acids can be successfully coupled at the C-3 position using a catalyst like Pd(PPh₃)₄ with a base such as Na₂CO₃ in a solvent mixture like DME/ethanol (B145695). nih.gov This methodology is directly applicable to this compound for the synthesis of diverse 3-aryl-6-(phenylsulfanyl)pyridazine derivatives.

Boronic Acid PartnerPotential ProductCatalyst/Base SystemReference Analogue
Phenylboronic acid3-Phenyl-6-(phenylsulfanyl)pyridazinePd(PPh₃)₄ / Na₂CO₃3-Aryl-6-(thiophen-2-yl)pyridazine nih.gov
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-6-(phenylsulfanyl)pyridazinePd(PPh₃)₄ / Na₂CO₃3-Aryl-6-(thiophen-2-yl)pyridazine nih.gov
Thiophen-2-ylboronic acid3-(Thiophen-2-yl)-6-(phenylsulfanyl)pyridazinePd(PPh₃)₄ / Na₂CO₃3-Aryl-6-(thiophen-2-yl)pyridazine nih.gov

Beyond the Suzuki reaction, other palladium-catalyzed cross-couplings are effective for functionalizing the C-3 position.

Negishi Coupling: This reaction involves the coupling of the chloropyridazine with an organozinc reagent. It is known to be effective for the functionalization of chloropyridines and other related heterocycles. nih.gov

Stille Coupling: The Stille reaction uses an organostannane reagent as the coupling partner. organic-chemistry.orgwikipedia.orgyoutube.com It is renowned for its tolerance of a wide variety of functional groups. The reaction of this compound with an aryltributylstannane reagent in the presence of a palladium catalyst would yield the corresponding 3-aryl derivative. researchgate.netlibretexts.org

Sonogashira Coupling: This powerful reaction allows for the formation of a C-C triple bond by coupling the chloropyridazine with a terminal alkyne. organic-chemistry.orgwikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of a base, such as an amine. nih.govresearchgate.net This method provides a direct route to 3-alkynyl-6-(phenylsulfanyl)pyridazine derivatives, which are valuable intermediates for further chemical synthesis.

The principles of metal-catalyzed cross-coupling can be extended to achieve chemoselective functionalization of pyridazine scaffolds bearing multiple halogen atoms. The relative reactivity of carbon-halogen bonds in palladium-catalyzed reactions generally follows the order C-I > C-Br > C-OTf > C-Cl. nih.gov This reactivity difference allows for the selective reaction at one position while leaving another halogen intact for subsequent transformations.

For example, in a model system like 3-chloro-6-iodopyridazine, a Suzuki or Sonogashira coupling would be expected to occur selectively at the more reactive C-I bond, leaving the C-Cl bond untouched. researchgate.net This generates a functionalized 3-chloropyridazine (B74176) intermediate which can then undergo a second, different coupling reaction or a nucleophilic substitution at the C-3 position. This stepwise approach, enabled by the differential reactivity of the halogens, is a cornerstone of modern synthetic strategy for creating complex, polysubstituted pyridazine derivatives from simple dihalo precursors. nih.govnsf.gov

Transformations Involving the Phenylsulfanyl Moiety

The sulfur-linked phenyl group offers a key site for functionalization, primarily through oxidation of the sulfur atom.

The sulfur atom in the phenylsulfanyl moiety of this compound can be selectively oxidized to afford the corresponding sulfoxide (B87167) and sulfone derivatives. These transformations are significant as sulfoxides and sulfones are important intermediates in organic synthesis and are found in many biologically active molecules. yakhak.org The degree of oxidation can be controlled by the choice of oxidant and the reaction conditions. organic-chemistry.org

Common oxidizing agents for the conversion of sulfides to sulfoxides include one equivalent of reagents like meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). yakhak.org For instance, the oxidation of pyridazinyl sulfides to pyridazinyl sulfoxides has been successfully achieved using 35% aqueous hydrogen peroxide in acetic acid at room temperature. yakhak.org The use of milder conditions and controlled stoichiometry of the oxidant is crucial to prevent over-oxidation to the sulfone. researchgate.netresearchgate.net

Further oxidation of the sulfide (B99878) or the intermediate sulfoxide yields the corresponding sulfone. This typically requires stronger oxidizing conditions or an excess of the oxidizing agent. organic-chemistry.org Reagents such as m-CPBA (≥2 equivalents) or potassium peroxymonosulfate (B1194676) (Oxone) are effective for this transformation. researchgate.net The conversion of pyridazinyl sulfides directly to sulfones can also be accomplished with an excess of aqueous hydrogen peroxide under prolonged reaction times. yakhak.org A related synthesis showcases the formation of a pyridazine sulfone derivative by reacting a chloromethyl-substituted imidazo[1,2-b]pyridazine (B131497) with sodium benzenesulfinate, highlighting the stability and accessibility of the sulfone moiety on this heterocyclic system. mdpi.com

Table 1: Controlled Oxidation of Pyridazinyl Sulfides This table is a representative summary based on general methods for pyridazinyl sulfide oxidation.

Starting Material Oxidizing Agent (Equivalents) Solvent Conditions Major Product Reference(s)
This compound H₂O₂ (1-1.5) Acetic Acid Room Temp, 18-24 h 3-Chloro-6-(phenylsulfinyl)pyridazine yakhak.org
This compound H₂O₂ (>2) Acetic Acid Room Temp, >48 h 3-Chloro-6-(phenylsulfonyl)pyridazine yakhak.org
Aryl Sulfide m-CPBA (1) Dichloromethane 0 °C Aryl Sulfoxide
Aryl Sulfide m-CPBA (≥2) Dichloromethane 35 °C Aryl Sulfone
Aryl Sulfide Oxone Methanol (B129727)/Water Room Temp Aryl Sulfoxide/Sulfone researchgate.netresearchgate.net

Beyond oxidation, the carbon-sulfur bond of the phenylsulfanyl group represents another potential site for chemical modification. While specific literature on the C-S bond cleavage for this compound is not prominent, general synthetic methodologies can be applied. Reductive desulfurization, for example, using catalysts like Raney Nickel, is a standard method to cleave such bonds and replace the sulfide with a hydrogen atom. The primary and most studied functionalization of the phenylsulfanyl group in this context remains its oxidation to the sulfoxide and sulfone states as detailed previously.

Reactions at Other Pyridazine Ring Positions (C-4, C-5)

The C-4 and C-5 positions of the pyridazine ring are electron-deficient and possess C-H bonds that can be functionalized through specific strategies, most notably directed metalation.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The principle involves the use of a directing metalation group (DMG) that coordinates to an organolithium base (e.g., n-butyllithium or lithium diisopropylamide, LDA), facilitating deprotonation at the adjacent ortho-position. uwindsor.cabaranlab.org

In this compound, both the chloro group at C-3 and the phenylsulfanyl group at C-6 can potentially function as DMGs. semanticscholar.orgresearchgate.net Halogens are established DMGs, and studies on 2-chloropyridine (B119429) have demonstrated successful ortho-lithiation at the C-3 position. researchgate.netacs.org The thioether functionality of the phenylsulfanyl group is also known to direct metalation. wikipedia.org Therefore, treatment of this compound with a strong lithium amide base like LDA or LTMP at low temperatures is expected to lead to regioselective deprotonation at either C-5 (ortho to the chloro group) or C-4 (ortho to the phenylsulfanyl group). semanticscholar.orgclockss.org The resulting lithiated intermediate can be trapped in situ with a wide range of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce new substituents at these positions with high regiocontrol. organic-chemistry.org The precise site of metalation would depend on the relative directing ability of the two groups and the specific reaction conditions employed.

The pyridazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. researchgate.net This inherent electronic nature makes the ring highly resistant to classical electrophilic aromatic substitution reactions such as nitration or halogenation. researchgate.net DFT studies have shown that the highest occupied molecular orbitals (HOMOs) of azines like pyridazine are not π orbitals, which explains their low reactivity towards electrophiles. researchgate.net

Consequently, electrophilic attack at the C-4 or C-5 positions of this compound is synthetically challenging. Such reactions, when they do occur on pyridine (B92270) or pyridazine systems, often require harsh conditions (e.g., high temperatures, strong acids) and may lack regioselectivity. acs.orgyoutube.com The presence of the electron-withdrawing chloro and phenylsulfanyl groups further deactivates the ring towards electrophilic attack. Therefore, this pathway is generally not considered a viable method for the functionalization of this particular substrate.

Cycloaddition Reactions and Annulation Strategies Involving the Pyridazine Core

The pyridazine ring itself can participate as a component in cycloaddition reactions, providing a powerful route to more complex fused heterocyclic systems.

As an electron-deficient diene system, the pyridazine core is a prime candidate for inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.govresearchgate.net In this type of [4+2] cycloaddition, the electron-poor pyridazine acts as the 4π component (diene), reacting with an electron-rich dienophile (e.g., enamines, enol ethers, or strained alkenes). nih.govacs.org The reaction typically proceeds across the C4=C5 bond of the pyridazine ring to form an initial bicyclic adduct. This adduct can then undergo a retro-Diels-Alder reaction, often involving the extrusion of a stable molecule like dinitrogen, to yield a new, often aromatic, six-membered ring. nih.gov This strategy allows for the construction of highly substituted carbocyclic and heterocyclic frameworks. nih.govresearchgate.net

Furthermore, pyridazine derivatives can be utilized in other annulation strategies. For example, [3+2] cycloaddition reactions involving pyridazinium ylides (formed by N-alkylation and deprotonation) with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to the synthesis of fused pyrrolopyridazine systems. nih.gov Various other annulation methods have been developed to construct biheterocyclic compounds and fused pyridazine derivatives, highlighting the versatility of the pyridazine core as a building block in synthetic chemistry. rsc.orgnih.govresearchgate.net

Mechanistic Investigations and Reaction Kinetics in 3 Chloro 6 Phenylsulfanyl Pyridazine Chemistry

Elucidation of Reaction Pathways for Nucleophilic Substitution and Cross-Coupling

The chemical behavior of 3-chloro-6-(phenylsulfanyl)pyridazine is characterized by two principal reaction pathways: nucleophilic aromatic substitution (SNAr) at the C-3 position and cross-coupling reactions, also typically at the C-3 position.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is the most common pathway for the substitution of the chlorine atom in this compound by a variety of nucleophiles. The pyridazine (B1198779) ring, being an electron-deficient heteroaromatic system, facilitates this reaction. The generally accepted mechanism proceeds through a two-step addition-elimination sequence. wur.nl In the first step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridazine ring, which helps to stabilize it. In the second, typically fast, step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Recent computational and experimental studies have also suggested the possibility of a concerted SNAr (cSNAr) mechanism for some aromatic systems, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state. nih.gov However, for highly activated systems like chloropyridazines, the stepwise mechanism via a Meisenheimer intermediate is generally favored. The rate of these reactions is significantly influenced by the nature of the nucleophile, the solvent, and the presence of any activating or deactivating groups on the pyridazine ring.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination, provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds on the pyridazine core. researchgate.netmdpi.com These reactions typically proceed through a catalytic cycle involving three key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step in the catalytic cycle.

Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in a Suzuki reaction) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and selectivity of these cross-coupling reactions are highly dependent on the choice of the palladium catalyst, the ligands, the base, and the solvent system. dntb.gov.ua For instance, the use of sterically hindered and electron-rich phosphine (B1218219) ligands can significantly enhance the rate of oxidative addition and reductive elimination. nih.gov

Kinetic Studies of Critical Transformation Steps and Rate-Determining Factors

While specific kinetic data for this compound are not extensively reported in the literature, valuable insights can be drawn from studies on analogous chloropyridazine and other chloroheteroaromatic systems.

Nucleophilic Aromatic Substitution

Kinetic studies of SNAr reactions on chloro-heteroaromatic compounds generally show second-order kinetics, being first order with respect to both the substrate and the nucleophile. zenodo.org This is consistent with the bimolecular nature of the rate-determining step, which is the initial attack of the nucleophile to form the Meisenheimer intermediate.

The rate of substitution is highly dependent on the nucleophilicity of the attacking species. For example, in reactions of 2-chloropyrimidine, the order of reactivity for a series of amines was found to be dimethylamine (B145610) > piperidine (B6355638) > methylamine (B109427) > diethylamine, which correlates with their nucleophilic character. zenodo.org

Table 1: Relative Reactivity of Nucleophiles in SNAr Reactions of Chloro-heterocycles

NucleophileRelative RateReference Compound
DimethylamineHigher2-Chloropyrimidine
Piperidine2-Chloropyrimidine
Methylamine2-Chloropyrimidine
DiethylamineLower2-Chloropyrimidine

This table is illustrative and based on general reactivity trends observed in related systems.

The structure of the pyridazine ring itself plays a crucial role. The two adjacent nitrogen atoms in the pyridazine ring strongly activate the C-3 and C-6 positions towards nucleophilic attack. The rate-determining step is the formation of the Meisenheimer complex, and its stability is a key factor. The phenylsulfanyl group at the C-6 position, being electron-donating through resonance but electron-withdrawing through induction, will have a complex electronic effect on the reaction rate compared to an unsubstituted chloropyridazine.

Palladium-Catalyzed Cross-Coupling

For palladium-catalyzed cross-coupling reactions, the rate-determining step can vary depending on the specific reaction type (e.g., Suzuki, Stille) and the reaction conditions. In many cases, the oxidative addition of the palladium(0) catalyst to the aryl chloride bond is the slowest step and therefore rate-limiting. The strength of the carbon-chlorine bond and the electron density at the carbon atom are critical factors.

Hammett plots, which correlate reaction rates with substituent electronic effects, can provide valuable information about the transition state of the rate-determining step. For SNAr reactions, a large positive ρ value is typically observed, indicating a significant buildup of negative charge in the transition state, consistent with the formation of a Meisenheimer-like intermediate. nih.govresearchgate.net For cross-coupling reactions, the interpretation of Hammett plots is more complex as it reflects the electronic effects on the oxidative addition step.

Influence of Catalysts, Ligands, and Solvent Systems on Reaction Mechanisms

The choice of catalyst, ligands, and solvent has a profound impact on the efficiency, selectivity, and mechanism of reactions involving this compound.

Catalysts and Ligands in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the nature of the palladium precursor and the associated ligands are of paramount importance. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, the addition of phosphine or N-heterocyclic carbene (NHC) ligands is often essential for high catalytic activity. mdpi.com

Ligands play several crucial roles:

Stabilize the palladium catalyst: Preventing decomposition and precipitation of palladium black.

Modulate the electronic properties of the metal center: Electron-rich ligands can facilitate the oxidative addition step.

Control the steric environment around the metal: Bulky ligands can promote the reductive elimination step and prevent the formation of unreactive catalyst species. nih.gov

Table 2: Common Palladium Catalysts and Ligands for Cross-Coupling of Chloro-heterocycles

Catalyst/PrecatalystLigandTypical Application
Pd(PPh₃)₄TriphenylphosphineSuzuki, Stille
PdCl₂(dppf)dppfSuzuki, Buchwald-Hartwig
Pd₂(dba)₃XPhos, SPhosSuzuki, Buchwald-Hartwig
Pd(OAc)₂IPr, SIPr (NHCs)Suzuki, Kumada

This table provides examples of commonly used catalytic systems in related cross-coupling reactions. nih.govmdpi.com

The choice of ligand can even influence the regioselectivity of reactions on di-substituted pyridazines. For instance, in the cross-coupling of 2,4-dichloropyridines, the use of a sterically hindered NHC ligand favored reaction at the C4 position, overriding the conventional preference for the C2 position adjacent to the nitrogen. nih.gov

Solvent Systems

The solvent plays a critical role in both SNAr and cross-coupling reactions by solvating the reactants, intermediates, and transition states.

In SNAr reactions , polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred. nih.gov These solvents can effectively solvate the charged Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy of the reaction. Protic solvents can also be used, but their ability to hydrogen bond with the nucleophile can sometimes decrease its reactivity.

In palladium-catalyzed cross-coupling reactions , the choice of solvent is often dictated by the solubility of the reactants and the catalyst, as well as its ability to facilitate the different steps of the catalytic cycle. A mixture of a non-polar solvent like toluene (B28343) or dioxane with a polar co-solvent like ethanol (B145695) or water is often employed. The presence of water can be beneficial in Suzuki reactions as it helps to dissolve the base and facilitate the transmetalation step. researchgate.net

Table 3: Common Solvents for Reactions of Chloro-heterocycles

Reaction TypeCommon SolventsRationale
SNArDMF, DMSO, AcetonitrileStabilization of charged intermediates
Suzuki CouplingToluene/Water, Dioxane/Water, DMFSolubility of reactants and catalyst, facilitation of transmetalation
Stille CouplingToluene, DioxaneAprotic, non-coordinating solvents
Sonogashira CouplingTHF, DMF, TriethylamineSolvent and base

This table summarizes common solvent choices for different reaction types based on general principles and literature precedents. nih.govresearchgate.netnih.gov

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 3 Chloro 6 Phenylsulfanyl Pyridazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment, connectivity, and spatial arrangement of atoms.

In the analysis of pyridazine (B1198779) derivatives, ¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to one another. The chemical shifts (δ) of the aromatic protons on the pyridazine and phenyl rings are indicative of the substituent effects. For instance, in a related compound, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, the protons on the pyridazine ring appear as doublets at δ 8.48 and δ 7.88, with a coupling constant (J) of 9.6 Hz, characteristic of ortho-coupling in such a system. mdpi.com The protons of the phenylsulfonyl group exhibit multiplets in the range of δ 7.56-7.79. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached groups. For a derivative like 3-chloro-6-methoxypyridazine (B157567), computational studies have shown that the isotropic chemical shifts calculated via theoretical models show good agreement with experimental observations, confirming the molecular structure. nih.gov The presence of the chlorine atom and the phenylsulfanyl group in the target compound would significantly influence the chemical shifts of the adjacent carbon atoms on the pyridazine ring.

Conformational analysis, particularly concerning the rotation around the C-S and S-Ph bonds, can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can detect through-space interactions between protons, providing insights into the preferred three-dimensional structure in solution. nih.gov The coupling constants observed in ¹H NMR spectra are also vital for determining the conformation, as seen in studies of related heterocyclic systems where coupling constants around 10 Hz are indicative of specific diaxial relationships in a chair conformation. niscpr.res.in

Table 1: Representative NMR Data for a Related Pyridazine Derivative Data for 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine in DMSO-d₆

TechniqueAssignmentChemical Shift (δ, ppm)Coupling Constant (J, Hz)Reference
¹H NMR (400 MHz)Pyridazine Ring Protons8.48 (d), 7.88 (d)9.6 mdpi.com
Phenyl Ring Protons7.79–7.70 (m, 3H), 7.64–7.56 (m, 2H)-
Methylene Protons (-CH₂)5.23 (s)-
¹³C NMR (100 MHz)Pyridazine/Imidazo Ring Carbons149.4, 138.5, 138.0, 137.1, 132.3, 128.8, 125.4- mdpi.com
Phenyl Ring & Methylene Carbons134.3, 129.4 (2C), 128.0 (2C), 55.9-

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

For 3-Chloro-6-(phenylsulfanyl)pyridazine (C₁₀H₇ClN₂S), the expected monoisotopic mass is approximately 222.00 g/mol . HRMS analysis of a related derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, yielded an [M+H]⁺ ion at m/z 353.0105, which was in excellent agreement with the calculated value of 353.0106 for its formula C₁₃H₁₀ClN₄O₄S. mdpi.com This level of accuracy confirms the elemental composition unambiguously.

The fragmentation pattern in electron ionization (EI) mass spectrometry provides valuable structural information. For halogenated compounds, the presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and its fragments. The ratio of the M⁺ to the M+2 peak for a monochlorinated compound is approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu

The fragmentation of this compound would likely proceed through several key pathways. Common fragmentation patterns for aromatic compounds include the loss of small, stable neutral molecules or radicals. libretexts.org Plausible fragmentation pathways would involve:

Cleavage of the C-S or S-Ph bond.

Loss of the chlorine atom (Cl•).

Fragmentation of the pyridazine ring, often involving the loss of N₂.

Rearrangements followed by fragmentation, a common occurrence in the mass spectra of heterocyclic compounds. researchgate.netgrowingscience.com

Analysis of these fragmentation patterns allows for the piecing together of the molecular structure, corroborating data from other spectroscopic methods.

Table 2: Expected Mass Spectrometry Data for this compound

ParameterExpected ObservationSignificance
Molecular FormulaC₁₀H₇ClN₂SBasis for mass calculation. nih.gov
Molecular Weight190.63 g/molConfirms the compound's identity. nih.gov
HRMS (ESI+)[M+H]⁺ at ~223.0096Provides exact mass and confirms elemental composition.
Isotopic PatternM⁺ and M+2 peaks in an approximate 3:1 ratioConfirms the presence of one chlorine atom. miamioh.edu
Key FragmentsIons corresponding to [M-Cl]⁺, [C₆H₅S]⁺, [C₄H₃ClN₂]⁺Elucidates the connectivity of the molecular structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy probe the vibrational and electronic properties of a molecule, respectively. IR spectroscopy is particularly useful for identifying the presence of specific functional groups, while UV-Vis spectroscopy provides information about conjugated systems.

The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridazine and phenyl rings are expected in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration would likely be found in the 800-600 cm⁻¹ region, while the C-S stretching vibration is typically weaker and appears in the 700-600 cm⁻¹ range. For the related compound 3-chloro-6-methoxypyridazine, the gas-phase IR spectrum has been documented, providing a reference for the vibrational modes of the chlorinated pyridazine core. nist.gov

UV-Vis spectroscopy measures the electronic transitions between molecular orbitals. Aromatic and heteroaromatic compounds like this compound are expected to show strong absorptions in the UV region due to π → π* transitions within the conjugated system. A study on 3-chloro-6-methoxypyridazine recorded its UV-Vis spectrum in methanol (B129727) in the 200-800 nm range, which is typical for analyzing such electronic transitions. nih.gov The position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands are characteristic of the chromophore and can be influenced by substitution and solvent polarity.

Table 3: Expected Spectroscopic Data (IR & UV-Vis)

TechniqueExpected Wavenumber/WavelengthAssignment
Infrared (IR)>3000 cm⁻¹Aromatic C-H Stretch
1600-1400 cm⁻¹Aromatic C=C and C=N Stretch
800-600 cm⁻¹C-Cl Stretch
700-600 cm⁻¹C-S Stretch
Ultraviolet-Visible (UV-Vis)200-400 nmπ → π* Transitions

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

While spectroscopic methods provide invaluable data about molecular structure, X-ray crystallography offers the most definitive and unambiguous determination of the atomic arrangement in the solid state. This technique yields precise information on bond lengths, bond angles, and torsional angles, as well as details about intermolecular interactions that govern the crystal packing.

Another derivative, 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine, crystallizes in the monoclinic space group P2₁/c, with two independent molecules in the asymmetric unit. nih.gov These two molecules exhibit different conformations, with dihedral angles between the phenyl and pyridazine rings of 8.35(10)° and 37.64(6)°, respectively. doaj.org The crystal structure is stabilized by N—H···N hydrogen bonds and π–π stacking interactions between adjacent pyridazine rings, with centroid-centroid distances ranging from 3.6909(13) to 3.9059(13) Å. nih.gov

This information from derivatives provides a strong basis for predicting the solid-state behavior of this compound. It would be expected to adopt a conformation that optimizes packing efficiency, likely involving π–π stacking of the aromatic rings and potential weak intermolecular interactions involving the chlorine and sulfur atoms.

Table 4: Representative Single-Crystal X-ray Diffraction Data for a Pyridazine Derivative Data for 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine

ParameterValueReference
Chemical FormulaC₇H₅ClN₄ nih.gov
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensionsa = 5.684(3) Å, b = 6.526(3) Å, c = 11.130(6) Å α = 83.00(3)°, β = 77.64(2)°, γ = 88.04(3)°
Volume (V)400.2(4) ų
Z2
Dihedral Angle (pyridazine/pyrazole)2.82(5)°
Key Intermolecular InteractionsC—H···N hydrogen bonds forming R²₂(10) ring motifs

Computational and Theoretical Chemistry Studies of 3 Chloro 6 Phenylsulfanyl Pyridazine

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods) for Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental tools for investigating the molecular and electronic structure of 3-Chloro-6-(phenylsulfanyl)pyridazine. Methods like Density Functional Theory (DFT), particularly with functionals such as B3LYP, and various ab initio methods are employed to solve the electronic Schrödinger equation, yielding detailed information about the molecule's ground state. nih.govirjweb.com

These calculations provide optimized molecular geometry, vibrational frequencies, and a host of electronic properties. For instance, DFT calculations on related pyridazine (B1198779) derivatives have been successfully used to determine structural parameters and simulate infrared and Raman spectra. nih.gov Such studies on this compound would elucidate bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule. This foundational data is crucial for understanding its steric and electronic characteristics, which in turn dictate its chemical reactivity and potential intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting chemical reactivity. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO acts as an electron donor, so its energy level and spatial distribution indicate the molecule's nucleophilic or electron-donating capability. researchgate.net Conversely, the LUMO acts as an electron acceptor, and its characteristics reveal the molecule's electrophilic or electron-accepting nature. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylsulfanyl moiety. The LUMO is likely distributed across the electron-deficient pyridazine ring, influenced by the electron-withdrawing chloro substituent. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comaimspress.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. irjweb.com

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound Note: The following values are representative examples based on calculations of similar heterocyclic compounds and are for illustrative purposes only.

ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.8Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.7Indicates kinetic stability and chemical reactivity

The distribution of electron density within this compound governs its electrostatic properties. Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool derived from quantum chemical calculations that illustrate the charge landscape of a molecule. researchgate.net These maps are used to predict the sites susceptible to electrophilic and nucleophilic attacks. nih.govirjweb.com

In an MEP map of the title compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the two nitrogen atoms of the pyridazine ring due to their lone pairs of electrons, marking them as likely sites for protonation or coordination to electrophiles. Regions of positive potential (colored blue) would be found near the hydrogen atoms and potentially around the chlorine atom, indicating sites susceptible to nucleophilic attack.

Table 2: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound Note: These values are illustrative and represent typical charge distributions in similar molecules.

AtomHypothetical Charge (a.u.)
Cl (on Pyridazine)-0.15
S (in Phenylsulfanyl)-0.10
N1 (Pyridazine)-0.25
N2 (Pyridazine)-0.23
C3 (attached to Cl)+0.20
C6 (attached to S)+0.18

Studies on pyridazine and its derivatives show that the pyridazine ring possesses a lower degree of aromaticity compared to benzene, which has implications for its chemical behavior. nih.gov The presence of the electronegative chlorine atom and the phenylsulfanyl group on the pyridazine ring in the title compound would modulate its electronic structure and, consequently, its aromatic character and energetic stability.

Prediction of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry enables the detailed exploration of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the structures of transition states and calculate the associated activation energy barriers. This information is crucial for predicting the feasibility and kinetics of a chemical transformation.

For this compound, a reaction of significant interest is the nucleophilic aromatic substitution (SNAr) at the C3 position, displacing the chloride ion. Theoretical calculations can model the approach of a nucleophile to the pyridazine ring, locate the Meisenheimer intermediate, and determine the energy profile of the entire reaction pathway. Studies on related chlorodiazines have shown that the orbital involved in the reaction (LUMO or LUMO+1) can be critical for predicting reactivity trends. wuxibiology.com Calculating and comparing the energy barriers for different potential reactions can explain observed regioselectivity and predict the most favorable reaction conditions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, optimized molecular structure in the gas phase, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules in a more realistic environment (e.g., in solution or a crystal lattice).

Correlation of Computed Molecular Descriptors with Experimental Chemical Reactivity and Selectivity

A primary goal of computational chemistry is to establish a clear link between theoretical parameters and experimental observations. Various computed molecular descriptors can be correlated with the chemical reactivity and selectivity of this compound.

Global reactivity descriptors, derived from FMO energies, include chemical hardness (η), softness (S), and the electrophilicity index (ω). irjweb.commdpi.com Hardness and softness are related to the HOMO-LUMO gap and describe the resistance of a molecule to changes in its electron distribution. The electrophilicity index quantifies the ability of a molecule to accept electrons. A high electrophilicity index for this compound would correlate with its susceptibility to attack by nucleophiles, a characteristic chemical property of compounds containing an electron-deficient ring. By calculating these descriptors, a quantitative prediction of the molecule's reactivity can be made and compared with experimental results, providing a deeper understanding of its chemical nature.

Derivatization Strategies and Synthesis of Complex Analogues from the 3 Chloro 6 Phenylsulfanyl Pyridazine Scaffold

Introduction of Diverse Functional Groups at the Pyridazine (B1198779) Core

The functionalization of the 3-chloro-6-(phenylsulfanyl)pyridazine scaffold primarily exploits the reactivity of the chlorine atom at the C-3 position. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. The phenylsulfanyl group at C-6 is generally more stable under these conditions, enabling regioselective reactions at C-3.

The parent scaffold, this compound, is itself synthesized from the commercially available 3,6-dichloropyridazine (B152260). uni-muenchen.de Selective monosubstitution with a thiol, such as thiophenol, yields the target compound, leaving the second chlorine atom available for subsequent derivatization. uni-muenchen.de

Nucleophilic Substitution Reactions:

The electron-deficient nature of the pyridazine ring facilitates the displacement of the C-3 chloro substituent by various nucleophiles. wuxiapptec.com This is a common strategy for functionalizing chloropyridazines. benthamdirect.comresearchgate.net

N-Nucleophiles: Reaction with primary and secondary amines, including anilines and aliphatic amines, provides access to a diverse range of 3-aminopyridazine (B1208633) derivatives. researchgate.netmdpi.com Similarly, hydrazine (B178648) can be used to introduce a hydrazinyl group, a key intermediate for building fused heterocyclic systems. nih.govnih.gov

O-Nucleophiles: Alkoxides and phenoxides can displace the chlorine to form the corresponding ethers, although this is sometimes less common than reactions with N- or S-nucleophiles.

S-Nucleophiles: While the scaffold already contains a sulfide (B99878) linkage, further substitution with other thiols is chemically feasible.

Palladium-Catalyzed Cross-Coupling Reactions:

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have become instrumental in forming carbon-carbon and carbon-heteroatom bonds. The C-3 chloro position of the scaffold is a suitable handle for such transformations.

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst allows for the introduction of new aromatic rings at the C-3 position. researchgate.netresearchgate.net This method is highly efficient for creating biaryl structures with potential applications in materials science and medicinal chemistry.

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper catalysts, can be used to install alkynyl moieties. nih.govarkat-usa.org These groups are versatile intermediates for further transformations, including cycloadditions or the synthesis of fused rings.

The table below summarizes key functionalization reactions applicable to the this compound scaffold based on established pyridazine chemistry.

Reagent Type Specific Reagent Example Product Functional Group Reaction Type Reference
AmineAniline / Alkylamine-NHAr / -NHRNucleophilic Aromatic Substitution researchgate.netmdpi.com
HydrazineHydrazine Hydrate (B1144303)-NHNH₂Nucleophilic Aromatic Substitution nih.gov
Arylboronic AcidPhenylboronic Acid-ArylSuzuki-Miyaura Coupling researchgate.netresearchgate.net
Terminal AlkynePropargyl Alcohol-C≡C-CH₂OHSonogashira Coupling nih.govarkat-usa.org

Synthesis of Fused Polycyclic Pyridazine Ring Systems (e.g., pyrrolopyridazines, imidazopyridazines, pyridopyridazines)

Building upon the functionalized intermediates described above, the this compound scaffold serves as an excellent starting point for the synthesis of more complex, fused polycyclic systems. These bicyclic and tricyclic structures are of significant interest due to their prevalence in biologically active molecules.

Synthesis of Imidazo[1,2-b]pyridazines:

The synthesis of the imidazo[1,2-b]pyridazine (B131497) system typically involves the condensation of a 3-aminopyridazine precursor with an α-haloketone or a related two-carbon synthon. researchgate.netnih.gov Starting from this compound, a plausible two-step sequence can be proposed:

Amination: Nucleophilic substitution of the C-3 chlorine with ammonia (B1221849) or a primary amine to yield 3-amino-6-(phenylsulfanyl)pyridazine.

Cyclocondensation: Reaction of the resulting aminopyridazine with a reagent like 2-bromoacetophenone (B140003) or chloroacetaldehyde. This proceeds via initial N-alkylation at the pyridazine N-2 position, followed by intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring, yielding a 2-substituted-6-(phenylsulfanyl)imidazo[1,2-b]pyridazine.

Synthesis of Pyrrolo[1,2-b]pyridazines:

Several strategies exist for the construction of the pyrrolo[1,2-b]pyridazine (B13699388) core. arkat-usa.org A particularly relevant method for derivatizing the title scaffold is the Sonogashira coupling followed by cyclization. nih.gov

Sonogashira Coupling: The this compound is reacted with a terminal alkyne, such as propargyl alcohol, in the presence of a Pd/Cu catalyst system.

Intramolecular Cyclization: The resulting 3-alkynylpyridazine intermediate can then undergo an intramolecular cyclization to form the fused pyrrole (B145914) ring. The specific conditions for this cyclization step determine the final structure of the pyrrolopyridazine. This approach offers a direct route to C-5 substituted pyrrolo[1,2-b]pyridazines.

Alternative routes include 1,3-dipolar cycloaddition reactions involving mesoionic oxazolo-pyridazinones, which can be generated from pyridazinone precursors. researchgate.netnih.gov

Synthesis of Pyrido[3,4-c]pyridazines:

The synthesis of pyridopyridazines is more complex, often requiring the construction of the pyridine (B92270) ring onto the existing pyridazine core. mdpi.comdntb.gov.ua A conceptual strategy could involve:

Chain Elaboration: Introduction of a carbon-based side chain at the C-4 or C-5 position of the pyridazine ring. This could potentially be achieved through metalation followed by reaction with an appropriate electrophile. benthamdirect.com

Ring Closure: Subsequent intramolecular cyclization of the elaborated side chain to form the fused pyridine ring. For example, condensation reactions starting from pyridazinone precursors have been used to build pyridopyridazinedione derivatives. uminho.ptresearchgate.net

The table below outlines conceptual strategies for synthesizing these fused systems from the this compound scaffold.

Target Fused System Key Precursor from Scaffold General Synthetic Strategy Key Reaction Type(s) Reference
Imidazo[1,2-b]pyridazine3-Amino-6-(phenylsulfanyl)pyridazineReaction with α-haloketoneAmination, Cyclocondensation researchgate.netnih.gov
Pyrrolo[1,2-b]pyridazine3-Alkynyl-6-(phenylsulfanyl)pyridazineCoupling with terminal alkyneSonogashira Coupling, Cyclization nih.govarkat-usa.org
Pyrido[3,4-c]pyridazineFunctionalized Pyridazine Side ChainElaboration and cyclizationMetalation, Condensation benthamdirect.commdpi.com

Synthesis of Pyridazine C-Nucleosides and Related Conjugates for Advanced Chemical Research

The synthesis of C-nucleosides, where a sugar moiety is attached to a heterocycle via a stable carbon-carbon bond, represents a significant challenge in synthetic chemistry. Unlike N-nucleosides, their synthesis cannot be achieved by simple condensation of a heterocycle and a sugar.

Established methods for synthesizing pyridazine C-nucleosides often involve building the pyridazine ring onto a pre-existing sugar derivative. One successful approach utilizes a [4+2] cycloaddition of a glycosyl furan, followed by reduction and cyclization with hydrazine to form the pyridazine ring stereoselectively. nih.gov This de novo synthesis, however, does not use a pre-existing pyridazine scaffold.

The synthesis of C-nucleosides directly from this compound is a forward-thinking concept for advanced chemical research that is not yet established in the literature. A hypothetical, yet chemically sound, approach would likely involve the formation of a C-C bond through organometallic intermediates.

A Conceptual Pathway for Pyridazine C-Nucleoside Synthesis:

Regioselective Metalation: The first critical step would be the regioselective deprotonation of the pyridazine ring at either the C-4 or C-5 position using a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperature. The directing effects of the existing chloro and phenylsulfanyl groups would be crucial for controlling the site of metalation. benthamdirect.com

Coupling with a Sugar Electrophile: The resulting pyridazinyl-anion, a potent nucleophile, would then be reacted with a suitable sugar electrophile. A common choice for this purpose is a protected ribolactone or a related cyclic sugar derivative. This reaction would form the key C-C bond between the pyridazine core and the anomeric carbon of the sugar.

Further Modification: The resulting adduct could then be subjected to further chemical modifications, such as reduction of the lactone to a lactol, to furnish the final C-nucleoside structure.

This proposed pathway leverages known principles of C-glycosylation and heterocycle metalation. While experimentally challenging due to potential side reactions and the need for precise control of regioselectivity, it represents a frontier in the application of the this compound scaffold for creating advanced chemical probes and potential therapeutic agents. The stability of the C-C glycosidic bond makes such target molecules highly valuable for biological studies.

Conclusion and Future Directions in 3 Chloro 6 Phenylsulfanyl Pyridazine Research

Summary of Key Academic Contributions and Methodological Advancements

Direct academic literature focusing exclusively on 3-Chloro-6-(phenylsulfanyl)pyridazine is limited. However, the synthesis and reactions of structurally similar pyridazine (B1198779) derivatives provide a foundational understanding and suggest viable methodological approaches.

Key contributions to the broader field of pyridazine chemistry that are relevant to this compound primarily revolve around the synthesis of the pyridazine core and the introduction of substituents. The synthesis of related 3-chloro-6-substituted pyridazines often involves the use of 3,6-dichloropyridazine (B152260) as a starting material. For instance, the synthesis of 3-chloro-6-(4-chlorophenoxy)-pyridazine is achieved by reacting 3,6-dichloropyridazine with 4-chlorophenol (B41353) in the presence of potassium carbonate at elevated temperatures . This suggests a general and adaptable method for the synthesis of this compound, likely through the nucleophilic substitution of one of the chlorine atoms in 3,6-dichloropyridazine with thiophenol.

Methodological advancements in pyridazine synthesis include copper-catalyzed cyclization reactions and inverse electron demand Diels-Alder reactions, which offer efficient routes to functionalized pyridazine rings organic-chemistry.org. While not specifically applied to this compound, these modern synthetic strategies represent a significant step forward from classical condensation methods and could be adapted for its synthesis.

Research on related compounds, such as 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, highlights the utility of the chloropyridazine moiety as a versatile intermediate for further functionalization mdpi.comresearchgate.net. The chloro group can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. This reactivity is a key aspect that underpins the potential of this compound as a building block in synthetic chemistry.

A summary of synthetic approaches for related pyridazine derivatives is presented in the table below.

Starting MaterialReagent(s)ProductReference
3,6-Dichloropyridazine4-Chlorophenol, Potassium Carbonate3-Chloro-6-(4-chlorophenoxy)-pyridazine
3-Chloro-6-hydrazinylpyridazineMalondialdehyde bis-(diethylacetal), Acetic Acid3-Chloro-6-(1H-pyrazol-1-yl)pyridazine nih.gov
3-Chloro-6-hydrazinylpyridazine1-Phenylethanone3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine nih.gov
3-Chloro-6-hydrazinylpyridazineAcetone3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine researchgate.net

Identification of Emerging Research Challenges and Opportunities in Pyridazine Chemistry

The field of pyridazine chemistry, while mature, continues to present both challenges and opportunities for researchers. A significant challenge lies in the development of highly regioselective and stereoselective synthetic methods. While numerous methods for the synthesis of the pyridazine core exist, controlling the precise arrangement of substituents, especially in polysubstituted pyridazines, can be difficult researchgate.net. Overcoming this challenge is crucial for the rational design of new molecules with specific biological or material properties.

Another challenge is the need for more environmentally benign and sustainable synthetic protocols. Traditional methods often rely on harsh reagents and solvents. The development of catalytic and green synthetic routes is an ongoing area of research with significant potential for impact researchgate.net.

Despite these challenges, pyridazine chemistry offers numerous opportunities. The unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature, make it an attractive scaffold for the development of novel functional materials researchgate.net. There is a growing interest in exploring pyridazine-containing compounds for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Furthermore, the ability of the pyridazine nucleus to act as a bioisostere for other aromatic systems, coupled with its capacity for hydrogen bonding and other non-covalent interactions, presents significant opportunities in drug discovery nih.gov. The exploration of new chemical space around the pyridazine core could lead to the identification of novel therapeutic agents with improved efficacy and pharmacokinetic profiles.

Prospective Avenues for Advanced Material Science and Chemical Probe Development

The structural features of this compound suggest several potential applications in material science and as a chemical probe. The presence of both a chloro and a phenylsulfanyl substituent on the pyridazine ring provides multiple sites for further functionalization, making it a versatile building block for the synthesis of more complex molecules.

Advanced Material Science:

The phenylsulfanyl group, with its sulfur atom, can participate in coordination with metal centers, suggesting that this compound could be a useful ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing. The planar pyridazine ring and the potential for π-π stacking interactions could also be exploited in the design of organic semiconductors researchgate.net. By modifying the phenyl ring or replacing the chloro substituent, the electronic properties of the molecule could be tuned to achieve desired performance characteristics.

Chemical Probe Development:

A chemical probe is a small molecule used to study biological systems. The this compound scaffold could serve as a starting point for the development of such probes. The chloro group can be displaced by a variety of functional groups, including fluorophores or affinity tags, which would allow for the visualization and identification of biological targets. The phenylsulfanyl moiety can also be modified to modulate the molecule's binding affinity and selectivity for a particular protein or enzyme. Given that many pyridazine derivatives exhibit a wide range of biological activities, it is plausible that derivatives of this compound could be developed as probes to investigate specific biological pathways nih.govnih.gov.

Q & A

Q. What are the established synthetic routes for 3-Chloro-6-(phenylsulfanyl)pyridazine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) at the 6-position of 3,6-dichloropyridazine using phenylsulfanyl groups. Key steps include:

  • Step 1: React 3,6-dichloropyridazine with a thiophenol derivative in a polar aprotic solvent (e.g., DMF, DMSO) under inert atmosphere.
  • Step 2: Optimize reaction temperature (80–120°C) and stoichiometry (1:1.2 molar ratio of pyridazine to thiophenol) to minimize byproducts.
  • Step 3: Monitor progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
  • Characterization: Confirm structure using 1H^1H/13C^{13}C-NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Purity ≥95% is achievable with careful solvent selection and reflux time control .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Spectroscopy:
    • NMR: Use 1H^1H-NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm). 13C^{13}C-NMR identifies carbon environments (e.g., C-Cl at ~145 ppm).
    • FT-IR: Validate C-S bond formation (stretching at 650–750 cm1^{-1}) and absence of -SH groups (no broad peak near 2550 cm1^{-1}).
  • Chromatography:
    • HPLC: Use a C18 column (acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity.
    • GC-MS: Optional for volatile derivatives.
  • Data Interpretation: Compare spectral data with computed DFT models (e.g., Gaussian) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural determination?

Methodological Answer:

  • Step 1: Collect high-resolution X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Ensure crystal quality (Rint_{\text{int}} < 5%).
  • Step 2: Use SHELXL for refinement. Address outliers via:
    • Twinned Data: Apply HKLF5 in SHELXL for twin-law correction.
    • Disordered Atoms: Use PART and ISOR commands to model anisotropic displacement.
  • Step 3: Validate with PLATON (ADDSYM) to check for missed symmetry. Cross-validate hydrogen bonding with ORTEP-3 visualizations .

Q. What methodologies are recommended for analyzing hydrogen bonding interactions in the crystal lattice?

Methodological Answer:

  • Graph Set Analysis: Use Mercury or CrystalExplorer to classify motifs (e.g., R22(8)R_2^2(8) rings).
  • Energy Frameworks: Compute interaction energies (CE-B3LYP) to quantify H-bond strengths.
  • Case Study: For this compound, identify C-H···Cl and π-π stacking interactions using VESTA . Compare with Etter’s rules for predictability .

Q. How can in vitro assays be designed to evaluate CRF(1)R antagonist activity?

Methodological Answer:

  • Assay Design:
    • Receptor Binding: Use 125I^{125}I-CRF in competitive binding assays (HEK293 cells expressing CRF(1)R). Calculate IC50_{50} via nonlinear regression.
    • Functional Antagonism: Measure cAMP inhibition (GloSensor™ assay) under CRF-stimulated conditions.
  • Controls: Include positive controls (e.g., Antalarmin) and DMSO vehicle controls. Validate with cytotoxicity assays (MTT) to exclude false positives .

Q. What computational approaches predict bioactivity and binding affinity of derivatives?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to dock derivatives into CRF(1)R (PDB: 4K5Y). Prioritize poses with ΔG < -8 kcal/mol.
  • QSAR Modeling: Build 2D-QSAR models (DRAGON descriptors) using partial least squares (PLS) regression. Validate with leave-one-out cross-validation (Q2^2 > 0.6).
  • ADMET Prediction: Use SwissADME to optimize pharmacokinetic properties (e.g., logP < 5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.